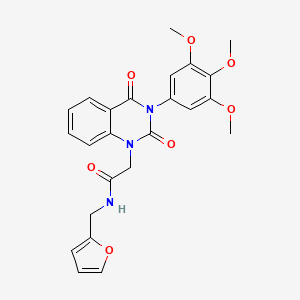

2-(2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinazolin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide

Description

Overview of Quinazolinone-Based Pharmacophores in Medicinal Chemistry

Quinazolinones are bicyclic heterocyclic systems comprising a benzene ring fused with a pyrimidine-2,4-dione moiety. Their structural versatility enables interactions with diverse biological targets, including kinases, tubulin, and DNA topoisomerases. The 3,4-dihydroquinazolin-1(2H)-one variant, characterized by partial saturation of the pyrimidine ring, exhibits improved metabolic stability compared to fully aromatic analogues. Notably, the C2 and C3 positions of this scaffold serve as critical modification sites for optimizing target affinity and selectivity. For instance, substitution at C3 with aryl groups enhances tubulin-binding capacity, as demonstrated by derivatives inhibiting polymerization at nanomolar concentrations.

Dihydroquinazolinones as Privileged Scaffolds in Drug Discovery

The 2,3-dihydroquinazolin-4(1H)-one framework meets Evans' criteria for privileged structures due to its ability to yield bioactive derivatives across multiple target classes. Marketed drugs such as fenquizone (antihypertensive) and albaconazole (antifungal) exemplify its therapeutic adaptability. Structural analyses reveal that the aminal chiral center at C2 influences stereoselective target engagement, with (S)-enantiomers showing superior antiproliferative activity in cancer models. Recent synthetic advances, including scandium(III)-catalyzed cyclocondensation, have enabled efficient production of enantiomerically pure derivatives (>90% ee).

Historical Development of Trimethoxyphenyl-Substituted Heterocycles

The 3,4,5-trimethoxyphenyl group emerged as a critical pharmacophore following the discovery of colchicine's tubulin-binding properties. Structural simplification efforts led to combretastatin A-4 analogues, where the trimethoxyphenyl moiety mimics colchicine's B-ring interactions with β-tubulin. Incorporation into heterocycles like benzimidazoles and quinazolines improved solubility while retaining submicromolar tubulin polymerization inhibition (e.g., IC~50~ = 3.35 μM for compound 4d). Quantum mechanical studies attribute this activity to methoxy groups’ electron-donating effects, which stabilize charge-transfer complexes with tubulin's hydrophobic pocket.

Significance of Furanylmethyl-Acetamide Functionalization

Furan-2-ylmethyl groups confer dual advantages: (1) the oxygen atom participates in hydrogen bonding with kinase ATP pockets, and (2) the planar furan ring enables π-π stacking with aromatic residues in protein binding sites. Acetamide spacers, as seen in gefitinib, enhance aqueous solubility while maintaining membrane permeability. Molecular dynamics simulations suggest that N-(furan-2-ylmethyl)acetamide derivatives adopt conformations that simultaneously engage tubulin’s colchicine site and kinase catalytic domains.

Research Objectives and Significance

This compound was designed to synergize tubulin polymerization inhibition (via trimethoxyphenyl-dihydroquinazolinone) with kinase modulation (via furanylmethyl-acetamide). Preliminary docking studies predict binding energies of −9.2 kcal/mol for tubulin and −8.7 kcal/mol for EGFR kinase, suggesting potential dual-target activity. Such bifunctionality could overcome resistance mechanisms in cancers reliant on single-target therapies.

Tables

Table 1: Structural Components and Their Pharmacological Roles

| Component | Target | Key Interactions |

|---|---|---|

| Dihydroquinazolinone core | Tubulin | Hydrophobic pocket occupancy |

| 3,4,5-Trimethoxyphenyl | Colchicine site | Methoxy H-bonding with Tβ274 |

| Furanylmethyl-acetamide | Kinase ATP pocket | π-π stacking with Phe831 |

Table 2: Synthetic Precursors and Yields

| Intermediate | Yield (%) | Purity (HPLC) |

|---|---|---|

| 3-(3,4,5-Trimethoxyphenyl)-3,4-dihydroquinazoline-2,4-dione | 78 | 98.5 |

| N-(Furan-2-ylmethyl)chloroacetamide | 85 | 99.1 |

Properties

IUPAC Name |

2-[2,4-dioxo-3-(3,4,5-trimethoxyphenyl)quinazolin-1-yl]-N-(furan-2-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O7/c1-31-19-11-15(12-20(32-2)22(19)33-3)27-23(29)17-8-4-5-9-18(17)26(24(27)30)14-21(28)25-13-16-7-6-10-34-16/h4-12H,13-14H2,1-3H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAVGOFMBRGWMLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NCC4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinazolin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide belongs to the quinazoline family, known for their diverse biological activities. Quinazoline derivatives have been extensively studied for their potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory properties. This article focuses on the biological activity of this specific compound, synthesizing available research findings and case studies.

Chemical Structure

The compound can be described by its complex structure which includes:

- A quinazolin core with a dioxo group.

- A trimethoxyphenyl substituent that enhances its biological properties.

- An N-(furan-2-ylmethyl) acetamide moiety that may contribute to its pharmacological profile.

Biological Activity Overview

The biological activities of quinazoline derivatives are attributed to their ability to interact with various biological targets. The specific activities of the compound in focus include:

- Antioxidant Activity :

-

Cytotoxicity :

- In vitro studies have demonstrated that related quinazoline compounds exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have shown IC50 values in the low micromolar range against lung adenocarcinoma (A549) and prostate carcinoma (LNCaP) cells . The specific compound may similarly exhibit potent anticancer activity due to its structural characteristics.

- Antimicrobial Activity :

Research Findings and Case Studies

Several studies have explored the biological activities of quinazoline derivatives similar to the compound :

Scientific Research Applications

Pharmacological Properties

Numerous studies have investigated the pharmacological potential of quinazoline derivatives, including the compound . The following sections summarize the key applications based on recent findings.

Anticancer Activity

Quinazoline derivatives have been extensively studied for their anticancer properties. The compound has shown significant antiproliferative activity against various cancer cell lines. For instance:

- A study reported that related quinazoline compounds exhibited GI50 values ranging from 1.20 to 1.80 µM against several cancer types, indicating strong growth inhibition .

- Structure-activity relationship (SAR) analyses suggest that specific substituents on the quinazoline ring enhance its potency against cancer cells .

Antimicrobial Effects

Research has demonstrated that quinazoline derivatives possess antimicrobial activity against a range of pathogens:

- Compounds similar to the one discussed have shown effectiveness against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (Candida albicans), with moderate to strong inhibitory effects reported in various studies .

- The mechanism of action is believed to involve interference with bacterial cell wall synthesis and disruption of fungal cell membranes.

Anti-inflammatory Properties

Quinazolines are also being explored for their anti-inflammatory effects:

- Some derivatives have been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, suggesting a potential role in treating inflammatory diseases .

Case Studies

Several case studies highlight the applications of this compound and its analogs:

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Modifications to the Acetamide Side Chain

N-(2-Chlorobenzyl) Analog

The compound N-(2-chlorobenzyl)-2-[2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinazolin-1(2H)-yl]acetamide () replaces the furan-2-ylmethyl group with a 2-chlorobenzyl moiety.

- The absence of the furan oxygen may diminish hydrogen-bonding capacity compared to the target compound.

N-(2,4-Dichlorophenyl) Derivatives

Derivatives such as N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide () feature dual chlorine atoms on the benzyl group.

Variations in the Quinazolinone Core

Thioether-Linked Derivatives

Compounds like 2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)-N-(2-(4-chlorophenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-6-yl)acetamide () replace the oxygen atom in the quinazolinone core with a sulfur atom.

- Impact : The thioether group increases metabolic stability but may reduce hydrogen-bonding interactions. Sulfur’s larger atomic radius could also alter conformational flexibility .

Propanamide vs. Acetamide Linkers

In N-(4-chlorophenyl)-2-((4-oxo-3-(3,4,5-trimethoxybenzyl)-3,4-dihydroquinazolin-2-yl)thio)propanamide (), a propanamide linker replaces the acetamide group.

Heterocyclic Modifications

Oxadiazole and Thiazolidinone Derivatives

Compounds like N-phenyl-2-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides () and N-(2-aryl-4-oxothiazolidin-3-yl)acetamides () introduce oxadiazole or thiazolidinone rings instead of quinazolinone.

- Impact: Oxadiazoles enhance π-π stacking and metabolic resistance, while thiazolidinones introduce additional hydrogen-bonding sites. These changes may shift biological activity from kinase inhibition (common with quinazolinones) to antimicrobial effects, as noted in and .

Furan-Containing Analogs

The compound 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide () shares the furan moiety with the target compound.

- Impact: The furan ring’s oxygen atom facilitates hydrogen bonding, which is critical for interactions with polar residues in biological targets.

Comparative Data Table

Key Research Findings and Implications

Trimethoxyphenyl Group : The 3,4,5-trimethoxyphenyl moiety is a conserved feature in many analogs (e.g., ). Its electron-rich aromatic system likely enhances interactions with hydrophobic enzyme pockets, as seen in tubulin inhibitors and kinase modulators.

Acetamide Flexibility : Modifications to the acetamide side chain (e.g., propanamide in ) demonstrate that small structural changes can significantly alter solubility and target affinity.

Heterocyclic Replacements: Substituting quinazolinone with oxadiazole or thiazolidinone () shifts activity toward antimicrobial effects, highlighting the scaffold’s versatility in drug design.

Q & A

Q. What are the established synthetic routes for this quinazolinone-acetamide derivative, and what key reaction conditions are critical for yield optimization?

The compound can be synthesized via multi-step routes involving:

- Oxidative desulfurization : Starting from methyl 2-isothiocyanatobenzoate and glycine, followed by hydrogen peroxide oxidation to form the quinazolinone core .

- Coupling reactions : Use of coupling agents like N,N′-carbonyldiimidazole (CDI) to link the quinazolinone moiety to the furan-methylacetamide group .

- Solvent systems : Reactions are typically carried out in polar aprotic solvents (e.g., DMF) with potassium carbonate as a base to facilitate nucleophilic substitutions . Key considerations : Monitor reaction progress via TLC and optimize stoichiometric ratios (e.g., 1.5 equivalents of chloroacetylated intermediates) to minimize byproducts .

Q. Which spectroscopic and crystallographic methods are most effective for structural characterization of this compound?

- Single-crystal X-ray diffraction : Provides unambiguous confirmation of stereochemistry and intermolecular interactions (e.g., hydrogen bonding networks) .

- NMR spectroscopy : H and C NMR are critical for verifying the 3,4,5-trimethoxyphenyl and furan-methylacetamide substituents. Pay attention to methoxy group splitting patterns (~δ 3.8–4.0 ppm) and quinazolinone carbonyl signals (~δ 160–170 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) ensures molecular formula accuracy, particularly for detecting isotopic patterns of bromine or chlorine if present in analogs .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

- Anticonvulsant activity : Use the PTZ (pentylenetetrazole)-induced seizure model in mice to assess GABAergic modulation, as structurally related quinazolinones show affinity for GABA receptors .

- Antimicrobial screening : Test against Gram-positive/negative bacteria and fungi (e.g., S. aureus, C. albicans) due to the activity of 3,4,5-trimethoxyphenyl derivatives against microbial targets .

- Cytotoxicity assays : Employ MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to identify potential anticancer activity linked to the quinazolinone scaffold .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

- Substituent variation : Synthesize analogs with modified methoxy groups (e.g., 3,4-dimethoxy or mono-methoxy) on the phenyl ring to assess impact on antimicrobial or anticonvulsant potency .

- Scaffold hopping : Replace the furan-methyl group with other heterocycles (e.g., thiophene, pyridine) to evaluate solubility and target selectivity .

- Pharmacokinetic profiling : Measure logP, plasma protein binding, and metabolic stability (e.g., liver microsome assays) to guide lead optimization .

Q. How can contradictory data in biological assays (e.g., high in vitro activity vs. low in vivo efficacy) be systematically addressed?

- Dose-response validation : Replicate assays with stricter controls (e.g., vehicle-only groups) to rule out false positives .

- ADME profiling : Assess bioavailability via pharmacokinetic studies (e.g., oral gavage in rodents) to identify absorption barriers. Poor solubility of trimethoxyphenyl derivatives may limit in vivo efficacy .

- Target engagement studies : Use computational docking (e.g., AutoDock Vina) to confirm binding to hypothesized targets (e.g., GABA receptors) and validate with electrophysiology or radioligand displacement assays .

Q. What computational strategies are effective for predicting and rationalizing this compound’s mechanism of action?

- Quantum chemical calculations : Employ DFT (e.g., B3LYP/6-31G*) to map electron density distributions, identifying nucleophilic/electrophilic regions for target interactions .

- Molecular dynamics (MD) simulations : Simulate ligand-receptor complexes (e.g., with GABA) to assess binding stability and residence time .

- Machine learning : Train models on public bioactivity datasets (e.g., ChEMBL) to predict off-target effects or toxicity risks .

Methodological Notes

- Synthetic reproducibility : Ensure anhydrous conditions for CDI-mediated couplings to prevent hydrolysis of reactive intermediates .

- Data contradiction resolution : Cross-validate biological results with orthogonal assays (e.g., SPR for binding affinity if cellular activity is inconsistent) .

- Advanced characterization : Combine X-ray crystallography with Hirshfeld surface analysis to quantify non-covalent interactions influencing crystal packing and stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.